molecular formula C7H7BrFNO B12457297 (2-Amino-5-bromo-4-fluorophenyl)methanol CAS No. 1603209-47-7

(2-Amino-5-bromo-4-fluorophenyl)methanol

Katalognummer: B12457297
CAS-Nummer: 1603209-47-7
Molekulargewicht: 220.04 g/mol
InChI-Schlüssel: ZVCSSJSSECWECV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-5-bromo-4-fluorophenyl)methanol is an organic compound with a molecular formula of C7H7BrFNO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group, a bromine atom, and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromo-4-fluorophenyl)methanol typically involves multi-step reactions starting from commercially available precursors

    Bromination and Fluorination: The starting material, 2-fluorophenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-fluorophenol.

    Amination: The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the ortho position relative to the hydroxyl group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-5-bromo-4-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of azide or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Amino-5-bromo-4-fluorophenyl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of (2-Amino-5-bromo-4-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Amino-4-fluorophenyl)methanol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (2-Amino-5-bromo-phenyl)methanol: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.

    (2-Amino-5-bromo-4-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.

Uniqueness

The presence of both bromine and fluorine atoms in (2-Amino-5-bromo-4-fluorophenyl)methanol makes it unique compared to its analogs. These halogen atoms can significantly influence its chemical reactivity, electronic properties, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1603209-47-7

Molekularformel

C7H7BrFNO

Molekulargewicht

220.04 g/mol

IUPAC-Name

(2-amino-5-bromo-4-fluorophenyl)methanol

InChI

InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2

InChI-Schlüssel

ZVCSSJSSECWECV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)F)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.